1-(4-Chlorophenyl)cyclopropanamine
Overview
Description
1-(4-Chlorophenyl)cyclopropanamine is a chemical compound with the molecular formula C9H10ClN . It has a molecular weight of 167.64 . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10ClN/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6,11H2
. This code provides a specific representation of the molecule’s structure.
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Scientific Research Applications
Therapeutic Applications in CNS Disorders
1-(4-Chlorophenyl)cyclopropanamine has been studied for its potential therapeutic applications in central nervous system (CNS) disorders. It acts as an inhibitor of Lysine-specific demethylase-1 (LSD1), an enzyme involved in the methylation and demethylation of histones. This inhibition can lead to increased histone 3 methylation, influencing gene expression. LSD1 inhibitors, like this compound, are being explored as novel treatments for various conditions, including schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).
Anticancer and Antituberculosis Potential
Studies have synthesized derivatives of this compound and evaluated them for their anticancer and antituberculosis properties. Some derivatives have shown significant activity against both tuberculosis and certain types of cancer cells, including human breast cancer cell lines (Mallikarjuna, Padmashali, & Sandeep, 2014).
Role in Chemical Synthesis
This compound and its derivatives are important intermediates in chemical synthesis. They are used in the synthesis of various complex molecules, including insecticides and pharmaceuticals. The compound's structure and reactivity make it a valuable building block in organic synthesis (Xian-hua, 2013).
Environmental and Sensory Applications
In environmental science, derivatives of this compound have been used in the development of sensors for detecting toxic pollutants like 4-chlorophenol. These sensors utilize heterojunction materials based on this compound derivatives for effective detection of pollutants in water, demonstrating their potential in environmental monitoring (Yan et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Properties
IUPAC Name |
1-(4-chlorophenyl)cyclopropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJWLBCYTZYEQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462925 | |
Record name | 1-(4-Chlorophenyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72934-36-2 | |
Record name | 1-(4-Chlorophenyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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